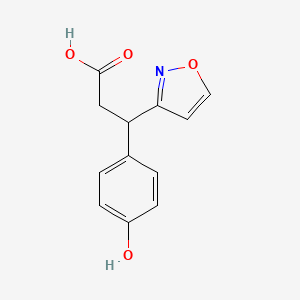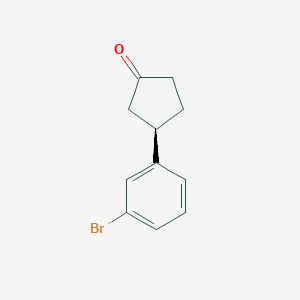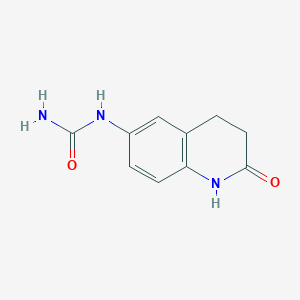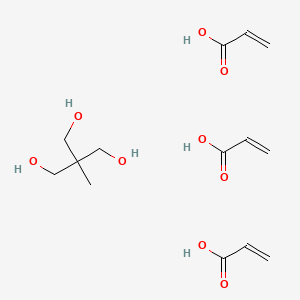
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound that features both a hydroxyphenyl group and an oxazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the oxazole ring.
Formation of the propanoic acid moiety: This can be done through various methods, including the oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydroxy group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of polymers or other materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with hydroxyphenyl and oxazole groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl) acetic acid
- 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl) butanoic acid
Uniqueness
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO4/c14-9-3-1-8(2-4-9)10(7-12(15)16)11-5-6-17-13-11/h1-6,10,14H,7H2,(H,15,16) |
Clé InChI |
FZUVZGGFYZAFPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)O)C2=NOC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-phenylpiperazine](/img/structure/B8516055.png)
![Phenyl[2-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-benzimidazol-5-yl]methanone](/img/structure/B8516061.png)
![methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B8516067.png)
![(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(3-phenylpropanoyl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B8516070.png)



![2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8516096.png)
